what is the CAS registry number for (r)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine
what is the CAS registry number for (r)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine
An In-Depth Technical Guide to (R)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
Introduction: The Strategic Importance of a Chiral Fluorinated Building Block
In the landscape of modern drug discovery, the demand for structurally unique, stereochemically pure building blocks is insatiable. These scaffolds are the foundational elements upon which novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles are built. (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine, identified by its CAS Registry Number 75703-11-6 , represents a quintessential example of such a high-value intermediate.[1][2][3] This molecule synergistically combines three critical structural motifs: a chiral primary amine, a lipophilic cyclohexyl group, and a metabolically robust trifluoromethyl moiety.
The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[4] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate the pKa of nearby functional groups.[5][6] When combined with a chiral amine center and a non-aromatic carbocycle, the resulting scaffold offers a three-dimensional framework ideal for exploring the complex topographies of biological targets.
This guide provides a comprehensive technical overview of (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine for researchers and drug development professionals. We will delve into its physicochemical properties, provide a detailed, mechanistically-grounded synthetic strategy, explore its potential applications in drug design, and present a representative experimental protocol.
Physicochemical and Safety Data
A clear understanding of a compound's properties is the bedrock of its effective use in a research setting. The key data for (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine are summarized below.
| Property | Value | Source(s) |
| CAS Registry Number | 75703-11-6 | [1][2][3] |
| Synonym | (1R)-1-cyclohexyl-2,2,2-trifluoroethanamine | [1] |
| Molecular Formula | C₈H₁₄F₃N | [1][3][7] |
| Molecular Weight | 181.20 g/mol | [3][7] |
| Physical Form | Liquid | [1][8] |
| Typical Purity | ≥95% - 98% | [1][8] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1] |
| GHS Pictogram | GHS05 (Corrosion) | [3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [3] |
| UN Number | UN2735 (Amines, corrosive, n.o.s.) | [3] |
Rational Synthesis: Asymmetric Reductive Amination
The synthesis of enantiomerically pure amines is a critical challenge in pharmaceutical chemistry. For a molecule like (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine, the most efficient and logical strategy is the asymmetric reductive amination of the corresponding prochiral ketone, 1-cyclohexyl-2,2,2-trifluoroethanone.[9] This approach is favored because it establishes the crucial stereocenter in a single, highly controlled transformation.
Causality and Mechanistic Insight
The process begins with the condensation of the ketone with an ammonia source (e.g., ammonia or ammonium acetate) to form a transient trifluoromethyl-substituted imine. This imine is prochiral and resides in equilibrium with the ketone. The crux of the synthesis lies in the subsequent reduction of this imine. By employing a chiral catalyst, typically a transition metal complex (e.g., Iridium or Rhodium) with a chiral phosphine ligand, the hydride is delivered to one face of the C=N double bond preferentially. This facial selectivity, dictated by the steric and electronic environment created by the chiral ligand, results in the formation of one enantiomer of the amine in high excess. This method is superior to classical resolution as it is atom-economical and avoids the loss of 50% of the material.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the precursor ketone to the final chiral amine product.
Caption: Asymmetric reductive amination workflow.
Applications in Drug Discovery and Medicinal Chemistry
(R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine is not an active pharmaceutical ingredient itself, but rather a high-potential building block. Its value lies in the strategic combination of its structural features, which can be used to address common challenges in drug candidate optimization.
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Metabolic Stability: The trifluoromethyl group is a bioisostere of a methyl group but is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable ethyl or isopropyl group adjacent to an amine with this trifluoroethyl moiety can dramatically increase a drug's half-life.[6]
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Lipophilicity and Permeability: The cyclohexyl ring provides a well-defined, non-aromatic lipophilic scaffold.[4] This can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, which is often a requirement for central nervous system (CNS) targets. Its conformational flexibility allows for optimal fitting into hydrophobic pockets of target proteins.[10]
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Pharmacophore Presentation: The chiral primary amine is a pivotal interaction point. It can act as a hydrogen bond donor and, being basic, can form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in a receptor or enzyme active site. Its defined (R)-stereochemistry ensures a precise three-dimensional orientation of the attached groups, which is critical for selective receptor binding.
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Scaffold for Derivatization: As a primary amine, it serves as a versatile handle for synthetic elaboration. It can be readily converted into a wide array of functional groups common in pharmaceuticals, such as amides, sulfonamides, ureas, and carbamates, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[11]
Experimental Protocol: Representative Asymmetric Reductive Amination
The following protocol is a representative, self-validating procedure for the synthesis of the title compound, based on established methodologies in asymmetric catalysis.
Objective: To synthesize (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine from 1-cyclohexyl-2,2,2-trifluoroethanone with high enantiomeric excess.
Materials:
-
1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 eq)
-
Ammonium acetate (NH₄OAc, 5-10 eq)
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Chiral Catalyst: e.g., (1,5-Cyclooctadiene)(3,4-bis(diphenylphosphino)pyrrolidine)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, [Ir(COD)(Ph-Pyrphos)]BArF (0.01-1 mol%)
-
Hydrogen gas (H₂)
-
Solvent: Anhydrous, degassed Methanol (MeOH) or Dichloromethane (DCM)
-
Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Aqueous sodium hydroxide (NaOH), 1 M
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate (EtOAc)
Protocol Steps:
-
Reactor Preparation: To a high-pressure autoclave equipped with a magnetic stir bar, add 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 eq), ammonium acetate (5.0 eq), and the chiral Iridium catalyst (0.1 mol%).
-
Inerting: Seal the reactor and purge thoroughly with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed methanol via syringe.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar). Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir vigorously for 12-24 hours.
-
Self-Validation Checkpoint: Reaction progress can be monitored by taking aliquots (after carefully depressurizing and re-purging the reactor) and analyzing them by GC-MS to observe the conversion of the starting ketone.
-
-
Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove excess acetate and neutralize the catalyst) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification and Analysis:
-
Purify the crude product via flash column chromatography on silica gel or by vacuum distillation.
-
Self-Validation Checkpoint: The enantiomeric excess (e.e.) of the final product must be determined using chiral HPLC or chiral GC analysis. The chemical purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
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Conclusion
(R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, coupled with the advantageous properties of the cyclohexyl and trifluoromethyl groups, makes it an exemplary building block for constructing next-generation therapeutics. The rational synthesis via asymmetric reductive amination provides a reliable and efficient route to access this valuable material in high enantiomeric purity, empowering researchers to systematically investigate and optimize the complex interplay between molecular structure and biological function.
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1-Cyclohexyl-2,2,2-trifluoro-ethanone entry. PubChem, National Center for Biotechnology Information. [Link]
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Al-Aboudi, A., et al. (2021). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. ChemistryOpen. [Link]
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1-Cyclohexyl-2,2,2-trifluoroethan-1-ol entry. PubChem, National Center for Biotechnology Information. [Link]
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Efficient diastereoselective synthesis of (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes and study of stereochemical aspects. ResearchGate. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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